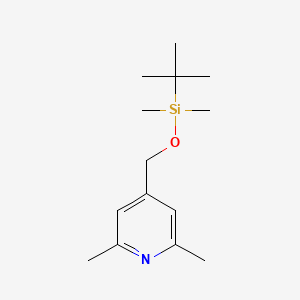
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride or hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran at room temperature.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding hydroxyl derivative.
Applications De Recherche Scientifique
4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine involves the stabilization of reactive intermediates through the silyl group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites from unwanted side reactions. This stabilization is crucial in multi-step synthetic processes, ensuring the selective formation of desired products .
Comparaison Avec Des Composés Similaires
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is unique due to its pyridine ring, which imparts different electronic properties compared to phenol or aniline derivatives. The presence of the pyridine ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C14H25NOSi |
|---|---|
Poids moléculaire |
251.44 g/mol |
Nom IUPAC |
tert-butyl-[(2,6-dimethylpyridin-4-yl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C14H25NOSi/c1-11-8-13(9-12(2)15-11)10-16-17(6,7)14(3,4)5/h8-9H,10H2,1-7H3 |
Clé InChI |
OYJQJFUNEPTYCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


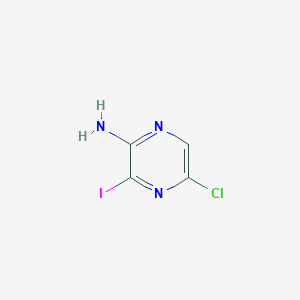

![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
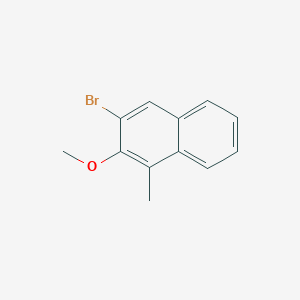
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
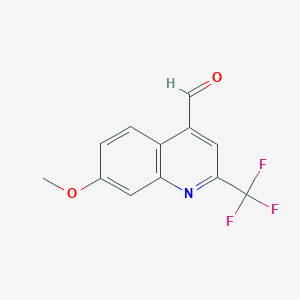


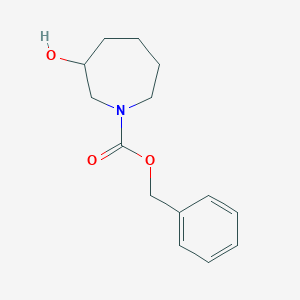
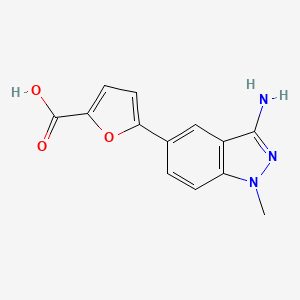
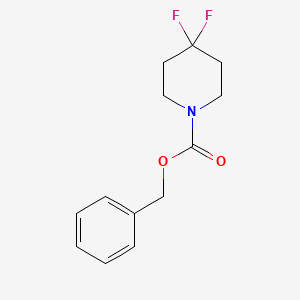
![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
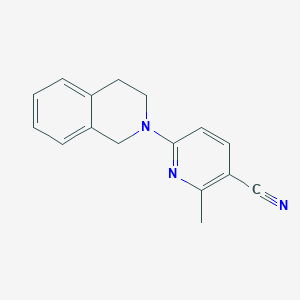
![tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B11860869.png)
